molecular formula C₂₈H₃₈O₁₉ B1139920 Laminaribiose octaacetate CAS No. 51157-42-7

Laminaribiose octaacetate

Cat. No.: B1139920
CAS No.: 51157-42-7
M. Wt: 678.59
Attention: For research use only. Not for human or veterinary use.
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Description

Laminaribiose octaacetate is a biochemical reagent used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of laminaribiose, a disaccharide composed of two glucose molecules linked by a β-1,3-glycosidic bond. This compound is formed by acetylating all the hydroxyl groups of laminaribiose, resulting in a compound with the molecular formula C28H38O19 and a molecular weight of 678.59 g/mol .

Mechanism of Action

Target of Action

Laminaribiose peracetate primarily targets enzymes such as sucrose phosphorylase (SP) and laminaribiose phosphorylase (LP) . These enzymes play a crucial role in the biochemical synthesis of laminaribiose from sucrose and glucose .

Mode of Action

The compound interacts with its targets through a bienzymatic reaction system . In this system, sucrose is first converted to glucose-1-phosphate (G-1-P) and fructose by SP . Then, the intermediates, glucose, and G-1-P are condensed catalyzed by LP to form laminaribiose .

Biochemical Pathways

The primary biochemical pathway affected by laminaribiose peracetate involves the conversion of sucrose and glucose into laminaribiose . This process is facilitated by the action of SP and LP, which work together in a bienzymatic reaction system . The downstream effects of this pathway include the production of laminaribiose, a disaccharide with potential applications in medicine, food, and agriculture .

Pharmacokinetics

It’s known that the compound is produced in a continuous enzymatic production system . The productivity of laminaribiose was found to be 5.6 mg Laminaribiose L enzyme bed −1h−1 .

Result of Action

The result of the action of laminaribiose peracetate is the production of laminaribiose from sucrose and glucose . This process results in a high concentration of laminaribiose, which is considered a building block for new pharmaceuticals .

Action Environment

The action of laminaribiose peracetate is influenced by various environmental factors. For instance, the temperature plays a significant role in the enzymatic production of laminaribiose . The process is conducted at a temperature of 35 °C in a packed bed reactor system . Other factors such as the enzyme ratio and the size of the enzyme particles also influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Laminaribiose peracetate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it may be a substrate for certain enzymes involved in carbohydrate metabolism

Cellular Effects

The effects of laminaribiose peracetate on various types of cells and cellular processes are not well-documented. Laminaribiose, the parent compound, has been shown to exhibit prebiotic properties, promoting the growth of beneficial bacteria such as Lactobacillus species

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of laminaribiose peracetate on cellular function in laboratory settings are not well-documented. A continuous enzymatic production system of laminaribiose has been reported, suggesting that laminaribiose and its derivatives could be stable under certain conditions .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of laminaribiose peracetate in animal models. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving laminaribiose peracetate are not well-studied. Laminaribiose can be synthesized from sucrose using certain enzymes, suggesting that laminaribiose peracetate could be involved in similar pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Laminaribiose octaacetate is typically synthesized through the acetylation of laminaribiose. The process involves reacting laminaribiose with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure complete acetylation of all hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous enzymatic processes. For instance, laminaribiose can be produced from sucrose and glucose using immobilized enzymes such as sucrose phosphorylase and laminaribiose phosphorylase. The resulting laminaribiose is then acetylated to form this compound .

Chemical Reactions Analysis

Types of Reactions

Laminaribiose octaacetate can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield laminaribiose.

    Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols can be used to replace acetyl groups.

Major Products Formed

    Hydrolysis: Laminaribiose.

    Oxidation: Carboxylated or aldehyde derivatives of laminaribiose.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Laminaribiose octaacetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cellobiose octaacetate: Another acetylated disaccharide, but with a β-1,4-glycosidic bond.

    Maltose octaacetate: An acetylated disaccharide with an α-1,4-glycosidic bond.

    Sucrose octaacetate: An acetylated disaccharide with both α-1,2 and β-1,2 glycosidic bonds.

Uniqueness

Laminaribiose octaacetate is unique due to its β-1,3-glycosidic bond, which is less common compared to the β-1,4 and α-1,4 linkages found in cellobiose and maltose, respectively. This unique linkage imparts distinct biochemical properties, making it valuable for specific research applications in glycobiology .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQUPCAOOLXBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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